![molecular formula C13H11N3OS B14190097 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol CAS No. 917907-37-0](/img/structure/B14190097.png)
2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a thienopyrimidine core, which is a fused ring system combining thiophene and pyrimidine rings, with an amino group and a phenol group attached to it. The presence of these functional groups makes it a versatile molecule for chemical modifications and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with guanidine to form the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is crucial for cost-effective and environmentally friendly production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to introduce various substituents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring system and have been studied for their biological activities, including kinase inhibition.
Thieno[2,3-d]pyrimidines: Similar to the compound , these molecules also exhibit potential anticancer properties.
Uniqueness
2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol is unique due to the presence of both amino and phenol groups, which allow for diverse chemical modifications and interactions with biological targets. This dual functionality enhances its potential as a versatile compound in various applications.
Propiedades
Número CAS |
917907-37-0 |
|---|---|
Fórmula molecular |
C13H11N3OS |
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
2-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol |
InChI |
InChI=1S/C13H11N3OS/c1-8-6-18-13-11(8)12(14-7-15-13)16-9-4-2-3-5-10(9)17/h2-7,17H,1H3,(H,14,15,16) |
Clave InChI |
VNJGHIWUWUSBPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



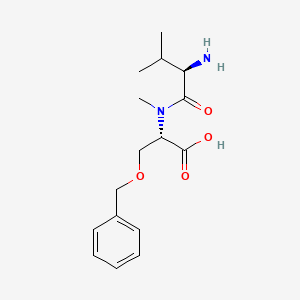
![2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14190025.png)
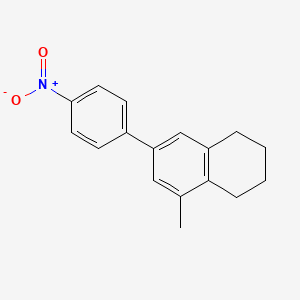
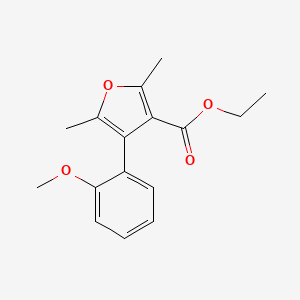


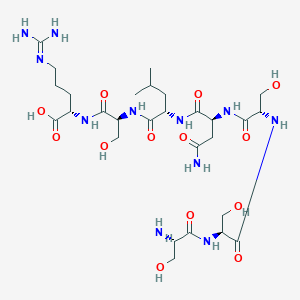
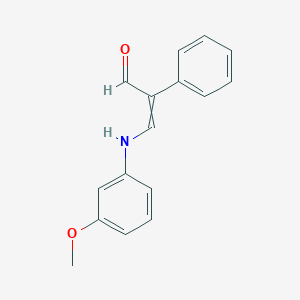



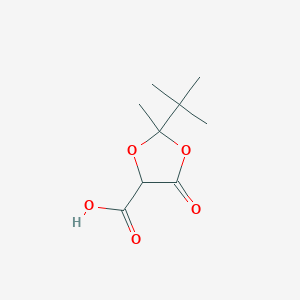
![2'-Fluoro-1-hydroxy[1,1'-biphenyl]-4(1H)-one](/img/structure/B14190102.png)
